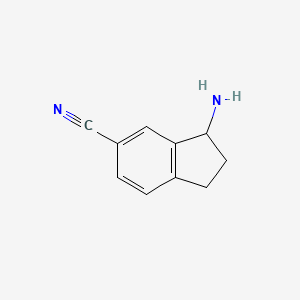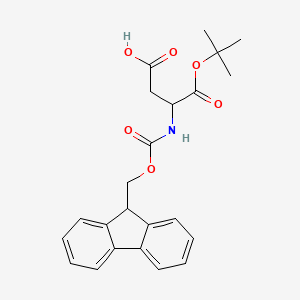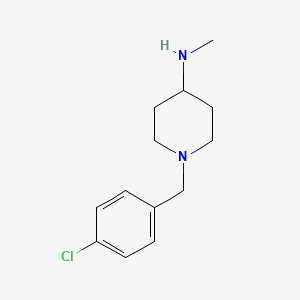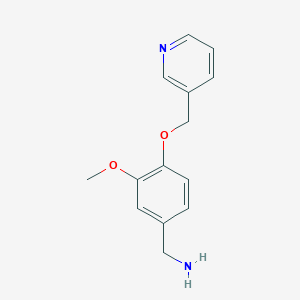![molecular formula C10H6N2O2 B12819273 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is a compound that features a benzimidazole ring fused with a propiolic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the propiolic acid group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid typically involves the cyclization of o-phenylenediamine with propiolic acid under acidic conditions. One common method includes the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out at elevated temperatures, usually around 65-70°C, until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The propiolic acid group can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid, while reduction can yield benzimidazole-2-ylpropionic acid.
Applications De Recherche Scientifique
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
1H-Benzo[d]imidazol-2-yl)acetonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C10H6N2O2 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14) |
Clé InChI |
YHRXIDLZYQYLFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)




![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)

![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)


![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)

![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
